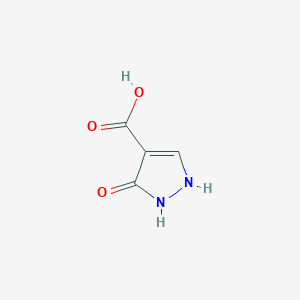

3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-oxo-1,2-dihydropyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c7-3-2(4(8)9)1-5-6-3/h1H,(H,8,9)(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVAVNYJJAUYRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101241000 | |

| Record name | 2,3-Dihydro-3-oxo-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101241000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478968-51-3 | |

| Record name | 2,3-Dihydro-3-oxo-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478968-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-3-oxo-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101241000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid: From Discovery to Contemporary Applications

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid. This pivotal heterocyclic scaffold, a cornerstone in medicinal and agricultural chemistry, owes its origins to the foundational work on pyrazole synthesis in the late 19th century. We will delve into the historical context of its discovery, detail the evolution of its synthetic methodologies, present its physicochemical properties, and explore its significant role as a privileged scaffold in modern drug discovery and other technological domains. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this important molecule.

Discovery and Historical Context: A Legacy of the Knorr Pyrazole Synthesis

The history of this compound is intrinsically linked to the pioneering work of German chemist Ludwig Knorr. In 1883, Knorr reported a seminal reaction that would come to be known as the Knorr pyrazole synthesis .[1][2][3] This versatile and enduring method involves the condensation of a β-ketoester with a hydrazine derivative to yield a pyrazole or pyrazolone.[3] Knorr's initial publication in the Berichte der deutschen chemischen Gesellschaft detailed the reaction of ethyl acetoacetate with phenylhydrazine to produce 1-phenyl-3-methyl-5-pyrazolone, a compound that laid the groundwork for the development of the first synthetic antipyretic drug, Antipyrine.[1]

While the exact first synthesis of this compound is not readily pinpointed in a singular landmark publication, its conceptual discovery is a direct extension of Knorr's work. The readily available β-dicarbonyl compound, diethyl oxalacetate, provides the necessary backbone for the formation of the pyrazolone ring with a carboxylic acid functionality at the 4-position upon reaction with hydrazine. The historical significance, therefore, lies in the establishment of a robust and generalizable synthetic route that logically encompasses the creation of this particular pyrazole derivative. The early availability of hydrazine, first synthesized by Theodor Curtius in 1887, and the development of methods for its production, further enabled the exploration of pyrazole chemistry.[4]

The fundamental reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[5] In the case of this compound, the key starting material is a derivative of oxalacetic acid.

The Cornerstone Synthesis: From Diethyl Oxalacetate to the Pyrazolone Core

The most direct and widely employed method for the synthesis of the this compound core structure involves the reaction of diethyl oxalacetate with hydrazine. This reaction proceeds via the classic Knorr pyrazole synthesis mechanism.

Reaction Mechanism

The synthesis is typically carried out with the ethyl ester of the target molecule, ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, which can then be hydrolyzed to the desired carboxylic acid. The mechanism can be described as follows:

-

Initial Condensation: The more reactive keto-carbonyl group of diethyl oxalacetate reacts with one of the amino groups of hydrazine to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second amino group of the hydrazine then undergoes an intramolecular nucleophilic attack on the ester carbonyl group.

-

Elimination: This is followed by the elimination of an ethanol molecule to form the stable five-membered pyrazolone ring.

-

Hydrolysis (optional): The resulting ethyl ester can be hydrolyzed under acidic or basic conditions to yield the final this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

This protocol is a representative modern procedure for the synthesis of the ethyl ester, a direct precursor to the target carboxylic acid.

Materials:

-

Diethyl oxalacetate sodium salt

-

Hydrazine hydrate (85%) or Hydrazine hydrochloride

-

Toluene

-

Acetic acid

-

Ethyl acetate

-

Hydrochloric acid (10%)

-

Saturated sodium bicarbonate solution

-

Brine

-

Diethyl ether

-

Hexanes

Procedure:

-

In a reaction vessel, dissolve diethyl oxalacetate sodium salt in toluene.

-

Slowly add acetic acid to the solution and stir at room temperature for 30 minutes.

-

Add hydrazine hydrate or hydrazine hydrochloride to the reaction mixture and continue stirring at room temperature for another 30 minutes.

-

Heat the reaction mixture to 100°C and maintain this temperature overnight with continuous stirring.

-

After cooling to room temperature, extract the product with ethyl acetate.

-

Wash the organic layer sequentially with 10% hydrochloric acid, saturated sodium bicarbonate solution, water, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain a crude solid.

-

Triturate the crude product with a 2:1 mixture of diethyl ether and hexanes to yield the purified ethyl 3-oxo-4,5-dihydro-1H-pyrazole-5-carboxylate as an off-white solid.

Evolution of Synthetic Methodologies

While the Knorr synthesis remains a fundamental and widely used method, several other approaches for the synthesis of pyrazole-4-carboxylic acids have been developed over the years, aiming for improved yields, regioselectivity, and substrate scope.

| Synthetic Method | Key Features | Starting Materials | Reference |

| Knorr Pyrazole Synthesis | The classical and most direct route. | 1,3-Dicarbonyl compounds (e.g., diethyl oxalacetate), Hydrazines | [3] |

| Vilsmeier-Haack Reaction | Involves formylation of ketone hydrazones followed by oxidation. Useful for creating substituted pyrazole-4-carbaldehydes which are then oxidized to the carboxylic acid. | Ketone hydrazones, Vilsmeier reagent (POCl₃/DMF) | [6][7] |

| Three-Component Reactions | One-pot synthesis offering efficiency and diversity. | Aldehydes, β-ketoesters, Hydrazines | [8] |

| From Furan-2,3-diones | Reaction with hydrazines or hydrazones to yield pyrazole-3-carboxylic acids. | 4-Benzoyl-5-phenyl-2,3-furandione, Hydrazines | [9] |

Physicochemical Properties

Detailed physicochemical data for the unsubstituted this compound is not extensively reported in readily available literature. However, based on the properties of similar carboxylic acids and pyrazole derivatives, the following can be inferred:

-

Appearance: Likely a white to off-white crystalline solid.

-

Solubility: As a carboxylic acid, it is expected to have low solubility in nonpolar organic solvents and higher solubility in polar protic solvents like water and alcohols, especially under basic conditions where the carboxylate salt is formed.[10][11] The pyrazolone ring also contributes to its polarity.

-

Acidity: The carboxylic acid group will be the primary acidic proton. The N-H proton of the pyrazolone ring is also weakly acidic.

-

Melting Point: Carboxylic acids generally have relatively high melting points due to strong intermolecular hydrogen bonding.[10][11] For comparison, the related pyrazole-4-carboxylic acid has a reported melting point of 204-213 °C.

-

Tautomerism: It is important to note that pyrazolones can exist in several tautomeric forms (keto-enol and different N-protonated forms). The predominant tautomer can depend on the solvent and substitution pattern.

A Privileged Scaffold in Drug Discovery and Beyond

The this compound core is considered a "privileged scaffold" in medicinal chemistry.[12] This is due to its ability to interact with a wide range of biological targets through various non-covalent interactions, including hydrogen bonding (as both donor and acceptor) and dipole-dipole interactions. The carboxylic acid group provides a key site for salt formation and strong hydrogen bonding, which is often crucial for binding to biological receptors.

Applications in Pharmaceuticals

Derivatives of this scaffold have been investigated for a wide array of therapeutic applications:[5][13]

-

Anticancer Agents: The pyrazole nucleus is a common feature in many anticancer compounds.[14] For instance, derivatives of pyrazole-3-carboxylic acid have been explored as building blocks for potential anticancer drugs.

-

Anti-inflammatory Agents: The pyrazolone ring is historically associated with anti-inflammatory and analgesic properties, as seen in early drugs like antipyrine.

-

Antimicrobial Agents: Numerous pyrazole derivatives have demonstrated antibacterial and antifungal activities.[5]

-

Antiviral Agents: More recently, pyranopyrazole derivatives, which can be synthesized from pyrazolone precursors, have been investigated as potential inhibitors of human coronaviruses.[15]

Caption: Therapeutic applications of the core scaffold.

Agrochemical Significance

The pyrazole-4-carboxamide structure is a key component in a major class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[16] While the commercially successful fungicides are typically amides derived from a substituted pyrazole-4-carboxylic acid (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid), the underlying pyrazole carboxylic acid core is the essential precursor.[16] These fungicides are vital for controlling a broad spectrum of fungal diseases in major crops.

Conclusion

From its conceptual origins in Ludwig Knorr's foundational work on pyrazole synthesis, this compound has evolved into a molecule of significant importance in both medicinal and agricultural chemistry. Its straightforward and versatile synthesis, coupled with its favorable physicochemical properties and ability to serve as a privileged scaffold for interacting with biological targets, ensures its continued relevance. As the demand for novel therapeutics and more effective agrochemicals grows, the exploration of new derivatives and applications of this enduring heterocyclic core will undoubtedly continue to be a fruitful area of research and development.

References

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Chem Help Asap. Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Retrieved from [Link]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.

-

Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved from [Link]

-

Knorr pyrazole synthesis | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts. Retrieved from [Link]

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 2011–2014.

-

An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. (2018). Russian Journal of Organic Chemistry, 54(1), 108–116.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). Molecules, 28(4), 1839.

-

Physical Properties of Carboxylic Acids. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]

-

CID 66846971 | C8H8N4O4. (n.d.). PubChem. Retrieved from [Link]

- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016). Molecules, 21(12), 1698.

-

1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-4,5-dihydro-5-oxo-, 3-ethyl ester. (n.d.). PubChem. Retrieved from [Link]

- Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. (2023). Scientific Reports, 13(1), 1098.

-

The Legacy of Hydrazine: Fueling Scientific Advancements. (n.d.). Retrieved from [Link]

- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012). Google Patents.

-

Pyrazole-4-carboxylic acid | C4H4N2O2. (n.d.). PubChem. Retrieved from [Link]

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1161–1174.

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]

- Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). Molecules, 29(3), 738.

- 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (2018). RSC Advances, 8(20), 11050–11064.

- Preparation of sodium diethyl oxalacetate. (1990). Google Patents.

- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2015). Molecules, 20(9), 16936–16949.

-

ethyl azodicarboxylate. (n.d.). Organic Syntheses. Retrieved from [Link]

- Manufacture of hydrazine. (1954). Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. The Legacy of Hydrazine: Fueling Scientific Advancements [hydrazine.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure in numerous therapeutic agents.[1] A thorough understanding of the physicochemical characteristics of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. This document delves into the structural nuances, including tautomerism, and provides both theoretical estimations and detailed experimental protocols for the determination of key parameters such as the acid dissociation constant (pKa), solubility, melting point, and spectroscopic profile. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring a self-validating approach for researchers in the field.

Molecular Structure and Isomerism

This compound (Molecular Formula: C₄H₄N₂O₃, Molecular Weight: 128.09 g/mol ) is a multifaceted molecule characterized by a pyrazolone ring bearing a carboxylic acid group at the 4-position. A critical aspect of its chemistry is the existence of tautomeric forms, which can significantly influence its properties and biological activity.[2][3][4]

The pyrazolone ring system is known to exhibit complex tautomerism. For this compound, three primary tautomers are expected to be in equilibrium: the keto form (CH), the enol form (OH), and a zwitterionic/amide form (NH). The equilibrium between these forms is influenced by the solvent, pH, and temperature.[3] In the solid state, one form may predominate, while in solution, a dynamic equilibrium exists.[4] Understanding this equilibrium is crucial as the different tautomers present distinct hydrogen bonding capabilities and ionization states.

Caption: Tautomeric equilibrium of this compound.

Predicted Physicochemical Properties

Due to the limited availability of direct experimental data for this specific molecule, the following table summarizes the predicted physicochemical properties based on its structure and data from analogous compounds such as pyrazole-4-carboxylic acid.[5]

| Property | Predicted Value/Range | Rationale & Significance |

| pKa | pKa1: ~2-4 (Carboxylic Acid)pKa2: ~9-11 (Pyrazole NH/OH) | The carboxylic acid group is expected to be the primary acidic center. The pyrazole ring protons are weakly acidic. The pKa is critical for predicting ionization at physiological pH, which affects solubility and membrane permeability.[6] |

| Aqueous Solubility | Sparingly soluble to soluble | The presence of a carboxylic acid and amide-like functionalities suggests the potential for hydrogen bonding with water.[7][8][9] However, the planar heterocyclic ring can contribute to crystal lattice energy, potentially limiting solubility. Solubility is a key determinant of bioavailability. |

| Melting Point (°C) | >200 °C (with decomposition) | Heterocyclic compounds with hydrogen bonding capabilities, like carboxylic acids and pyrazoles, often have high melting points.[10] A sharp melting point range is an indicator of purity. |

| LogP | <1 | The polar functional groups are expected to result in a low octanol-water partition coefficient, indicating hydrophilicity. |

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of a compound by measuring the pH of a solution as a titrant of known concentration is added.[6][11] The pKa corresponds to the pH at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, carbonate-free water to a concentration of approximately 1 mM. If solubility is limited, a co-solvent such as methanol or DMSO may be used, but the pKa value will be for that specific solvent system.[11]

-

Titration Setup: Place the sample solution in a thermostated vessel on a magnetic stirrer. Purge the solution with an inert gas (e.g., nitrogen) for 15 minutes before and during the titration to eliminate dissolved CO₂. Immerse the calibrated pH electrode and a precision burette containing the standardized titrant (e.g., 0.1 M NaOH for titrating an acid).

-

Titration Procedure: Add the titrant in small, precise increments (e.g., 0.02 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve, which can be determined from a first-derivative plot (ΔpH/ΔV vs. V). The pKa is the pH at which half of the volume of titrant required to reach the first equivalence point has been added.[12] For a diprotic acid, two equivalence points and two pKa values will be observed.

Determination of Aqueous Solubility by the Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility.[13][14][15] It involves creating a saturated solution of the compound and then measuring its concentration.

Caption: Workflow for solubility determination by the shake-flask method.

Detailed Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to several vials containing a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed.[14]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a period sufficient to ensure equilibrium is reached (typically 24 to 48 hours).[15][16]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation at high speed or by filtering the suspension through a low-binding 0.22 µm syringe filter.[17]

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound.[13]

Melting Point Determination

Rationale: The melting point is a fundamental physical property used for identification and as an indicator of purity. Pure crystalline compounds typically have a sharp melting range of 0.5-1.0°C.[10]

Detailed Protocol:

-

Sample Preparation: Finely powder a small amount of the dry compound. Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.[18]

-

Measurement: Place the capillary tube in a melting point apparatus.[1] Heat the apparatus rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[10]

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[19]

Spectroscopic Characterization

Rationale: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, connectivity, and the different chemical environments of the atoms.[20][21]

-

Expected ¹H NMR Signals:

-

CH proton: A singlet for the proton at the 5-position of the pyrazole ring.

-

NH protons: Broad signals for the pyrazole NH protons, which may exchange with deuterium in solvents like D₂O or DMSO-d₆.

-

OH proton: A broad signal for the carboxylic acid proton.

-

-

Expected ¹³C NMR Signals:

-

Carbonyl carbons: Signals in the downfield region (160-180 ppm) for the carboxylic acid and the C3-oxo group.

-

Ring carbons: Signals corresponding to the C4 and C5 carbons of the pyrazole ring.

-

Protocol for Acquiring Spectra:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS).[22]

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon.[23]

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.[24]

-

Expected Key IR Absorptions:

-

O-H stretch: A broad absorption band around 3300-2500 cm⁻¹ for the carboxylic acid O-H group.

-

N-H stretch: A moderate absorption around 3200 cm⁻¹ for the pyrazole N-H group.

-

C=O stretch: Strong absorption bands around 1700-1750 cm⁻¹ (carboxylic acid) and 1650-1700 cm⁻¹ (ring keto group).

-

C=C and C=N stretches: Absorptions in the 1600-1450 cm⁻¹ region.

-

Protocol for Acquiring Spectrum (Solid Sample):

-

Sample Preparation (Thin Film): Dissolve a small amount of the solid in a volatile solvent (e.g., acetone). Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[25]

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

Rationale: Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[26][27]

-

Expected Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₄H₄N₂O₃, exact mass: 128.0222 Da).[28] The ionization technique (e.g., Electron Impact - EI, Electrospray Ionization - ESI) will influence the observation of the molecular ion versus protonated/deprotonated species ([M+H]⁺ or [M-H]⁻).

Protocol for Acquiring Spectrum:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid, this can be done via a direct insertion probe or by dissolving it in a suitable solvent for techniques like ESI.[29]

-

Ionization and Analysis: The sample is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.[30] The detector records the abundance of each ion.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [https://www.jove.com/v/102 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

LetPub. (2025). Keto-enol tautomerism: Significance and symbolism. Retrieved from [Link]

-

GCSU. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

MDPI. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

OpenStax. (n.d.). 29.7 Mass Spectrometry (MS). Retrieved from [Link]

-

ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Keto and Enol Tautomers of 4Benzoyl3-methyl-1-phenyl-5(2H)-pyrazolone. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

ACS Reagent Chemicals. (2017). Infrared Spectroscopy. Retrieved from [Link]

-

Internet Archive. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]

-

Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

AIP Publishing. (n.d.). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the molecular ion (M+) peak. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Khan Academy. (n.d.). Mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Instructables. (n.d.). How to Read a Simple Mass Spectrum. Retrieved from [Link]

-

Journal of Applicable Chemistry. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]

- Google Patents. (2014). WO2014120397A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

-

NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from [Link]

-

CSUN. (n.d.). APPENDIX G Acid Dissociation Constants. Retrieved from [Link]

-

PubChem. (n.d.). CID 66846971. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. Retrieved from [Link]

- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

Sources

- 1. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 2. Keto-enol tautomerism: Significance and symbolism [wisdomlib.org]

- 3. mdpi.com [mdpi.com]

- 4. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. britannica.com [britannica.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. enamine.net [enamine.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. byjus.com [byjus.com]

- 19. pennwest.edu [pennwest.edu]

- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 22. books.rsc.org [books.rsc.org]

- 23. pubsapp.acs.org [pubsapp.acs.org]

- 24. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 25. orgchemboulder.com [orgchemboulder.com]

- 26. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 27. Khan Academy [khanacademy.org]

- 28. chemguide.co.uk [chemguide.co.uk]

- 29. Mass Spectrometry [www2.chemistry.msu.edu]

- 30. How to Read a Simple Mass Spectrum : 7 Steps - Instructables [instructables.com]

An In-depth Technical Guide to the Tautomeric Landscape of 3-Oxo-2,3-dihydro-1H-pyrazole-4-carboxylic Acid

Abstract

3-Oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid is a derivative of the pyrazolone scaffold, a privileged core structure in medicinal chemistry and materials science.[1] The biological activity, chemical reactivity, and physicochemical properties of this molecule are not governed by a single, static structure but rather by a dynamic equilibrium between multiple tautomeric forms.[2][3] Understanding and controlling this tautomerism is paramount for rational drug design, as different tautomers can exhibit vastly different interactions with biological targets.[2] This guide provides a comprehensive analysis of the tautomerism of this compound, delineating the principal tautomeric forms, the critical factors that govern their equilibrium, and the definitive analytical methodologies required for their elucidation. We synthesize field-proven experimental protocols with modern computational workflows to offer a self-validating system for researchers, scientists, and drug development professionals engaged with this vital class of heterocyclic compounds.

Introduction: The Criticality of Tautomerism in Pyrazolone Scaffolds

Prototropic tautomerism, the relocation of a proton between two or more positions within a molecule, is a fundamental concept in organic chemistry. For pyrazolone derivatives, this phenomenon is not a mere academic curiosity but a decisive factor that dictates their function.[3] The tautomeric equilibrium in pyrazolones can be exceptionally sensitive to the molecular environment, influencing everything from receptor binding affinity and membrane permeability to solubility and metabolic stability.[2] The pyrazolone core is found in numerous pharmaceuticals, including the well-known antioxidant Edaravone, which is used to treat stroke and amyotrophic lateral sclerosis.[4] Consequently, a thorough characterization of the tautomeric preferences of any new pyrazolone derivative is an indispensable step in its development pathway.

The Tautomeric Landscape of this compound

The title compound primarily exists in a dynamic equilibrium between two major prototropic forms: the keto-amine (NH) form and the enol-imine (OH) form. This is a classic example of lactam-lactim tautomerism, compounded by the annular tautomerism inherent to the pyrazole ring.

-

The NH-Form (Keto/Lactam): Formally named This compound , this tautomer features a carbonyl group at the C3 position and a proton on one of the ring nitrogen atoms.

-

The OH-Form (Enol/Lactim): This tautomer, 3-hydroxy-1H-pyrazole-4-carboxylic acid , arises from the migration of a proton to the exocyclic oxygen at C3. This conversion results in a fully aromatic pyrazole ring, a significant thermodynamic consideration.

A third, zwitterionic form, while less commonly depicted, can also contribute to the equilibrium, particularly in highly polar, protic solvents, through proton transfer from the carboxylic acid to the basic N2 atom of the pyrazole ring.

Caption: The primary tautomeric equilibrium of the title compound.

Factors Governing the Tautomeric Equilibrium

The delicate balance between the NH and OH forms is not intrinsic but is powerfully modulated by a hierarchy of external and internal factors. The choice of solvent is often the most dominant of these.[5]

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a pivotal role in stabilizing one tautomer over another.[2][5]

-

Polar Aprotic Solvents (e.g., DMSO): These solvents are effective hydrogen bond acceptors and can solvate both forms. In many pyrazolone systems, they can shift the equilibrium, and often both tautomers can be observed.[2][6] The strong acceptor nature of DMSO can disrupt intermolecular hydrogen bonds that might favor one form in a less interactive environment.[6]

-

Nonpolar Solvents (e.g., Chloroform, Benzene): In nonpolar media, the OH-form can be stabilized through the formation of intermolecular hydrogen-bonded dimers, effectively sequestering this tautomer from the equilibrium.[6]

-

Polar Protic Solvents (e.g., Methanol, Water): These solvents can form hydrogen bonds with both the proton-donating and proton-accepting sites of the molecule, further complicating the equilibrium. The presence of water can also facilitate proton transfer, lowering the energetic barrier between tautomers.[5]

-

-

Electronic Effects of Substituents: The nature of the substituents on the pyrazole ring significantly influences tautomeric preference. The C4-carboxylic acid group is electron-withdrawing, which impacts the electron density of the entire ring system and can influence the relative acidity of the NH proton and the stability of the conjugated OH-form.[5]

-

Physical State: The tautomeric form observed in the solid state can differ markedly from that in solution.[5] X-ray crystallography provides an unambiguous snapshot of the structure in the crystal lattice, which is often the tautomer that allows for the most stable packing arrangement through intermolecular interactions like hydrogen bonding.[6][7] In the solid state, pyrazoles are known to form various hydrogen-bonded structures, including dimers, trimers, and linear chains.[5][8]

Analytical Methodologies for Tautomer Elucidation

A conclusive determination of the tautomeric composition requires a multi-faceted analytical approach. Relying on a single technique can lead to an incomplete or misleading picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Solution-State Tool

NMR spectroscopy is the most powerful technique for investigating tautomeric equilibria in solution.[2][5][6] The key is to leverage the distinct magnetic environments of the nuclei in each tautomer.

Experimental Protocol: Differentiating Tautomers with ¹³C and ¹⁵N NMR

-

Sample Preparation: Prepare separate, concentrated solutions of the compound in a polar aprotic solvent (e.g., DMSO-d₆) and a less polar solvent (e.g., CDCl₃) to probe solvent effects.

-

Spectrum Acquisition:

-

Acquire standard ¹H and ¹³C NMR spectra for both samples.

-

Crucially, acquire ¹⁵N NMR spectra (e.g., using an HSQC or HMBC experiment correlated to protons) for each sample. Nitrogen chemical shifts are exquisitely sensitive to their hybridization state and local environment.[6]

-

-

Data Analysis & Interpretation:

-

¹³C NMR: The chemical shift of the C3 carbon is highly diagnostic. A resonance in the range of δ 170-180 ppm is characteristic of a carbonyl carbon (NH-form), whereas a shift in the δ 155-165 ppm range indicates a carbon bearing a hydroxyl group (OH-form).[6]

-

¹⁵N NMR: The two nitrogen atoms in the pyrazole ring will have distinct chemical shifts. In the OH-form, N1 is "pyrrole-like" (protonated) and N2 is "pyridine-like" (sp² hybridized lone pair). In the NH-form, this is reversed for one of the annular tautomers. The chemical shift difference between these two types of nitrogen is significant and provides a clear fingerprint for the dominant tautomer.[6]

-

-

Variable Temperature (VT) NMR: If signals are broad due to rapid interconversion on the NMR timescale, performing VT-NMR is essential.[5] Lowering the temperature can slow the proton exchange rate sufficiently to "freeze out" the individual tautomers, allowing for their separate observation and quantification.

Computational Chemistry (DFT): A Predictive and Corroborative Approach

Density Functional Theory (DFT) calculations have become an indispensable tool for predicting the relative stabilities of tautomers and corroborating experimental findings.[9][10]

Workflow: Predicting Tautomer Stability via DFT

Caption: A standard DFT workflow for predicting tautomer stability.

The causality behind this workflow is rigorous. Gas-phase optimization provides the intrinsic stability of each tautomer, while the inclusion of a Polarizable Continuum Model (PCM) simulates the bulk solvent effect, which is often the deciding factor in solution.[4] By comparing the calculated Gibbs free energies (ΔG), one can quantitatively predict the equilibrium constant (Keq) and the population of each tautomer in a given solvent.[9]

X-ray Crystallography: The Definitive Solid-State Answer

For a crystalline sample, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, thereby identifying the specific tautomer present in the solid state.[6][7] This technique is invaluable as it provides a static, high-resolution picture that can be used to benchmark both NMR and computational results.

Data Summary & Interpretation

To aid in analysis, the following tables summarize typical and expected data for pyrazolone systems.

Table 1: Typical Diagnostic ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazolone Tautomers.

| Carbon Position | NH-Form (Keto) | OH-Form (Enol) | Rationale |

|---|---|---|---|

| C3 | 170 - 180 | 155 - 165 | sp² Carbonyl vs. sp² C-OH (aromatic) |

| C4 | 95 - 105 | 90 - 100 | Shielding changes due to ring aromaticity |

| C5 | 140 - 150 | 135 - 145 | Changes in conjugation and ring electron density |

Table 2: Illustrative Relative Gibbs Free Energies (ΔΔG, kcal/mol) from a Hypothetical DFT Study.

| Tautomer | Gas Phase | Chloroform (PCM) | DMSO (PCM) | Interpretation |

|---|---|---|---|---|

| NH-Form | +1.5 | +0.5 | 0.0 | The OH-form is intrinsically more stable in vacuo, but the polar NH-form is progressively stabilized by more polar solvents.[4][5] |

| OH-Form | 0.0 | 0.0 | +0.8 | In this example, the OH-form is favored in the gas phase and non-polar solvents, while the NH-form becomes dominant in a strong H-bond acceptor like DMSO. |

Conclusion and Outlook

The tautomerism of this compound is dominated by a solvent-sensitive equilibrium between its NH-keto and OH-enol forms. While the aromaticity of the pyrazole ring provides a strong driving force for the OH-form, this can be counteracted by the influence of polar solvents that preferentially stabilize the more polar NH-form. A definitive characterization is not possible without a synergistic application of high-resolution NMR spectroscopy (¹³C, ¹⁵N, and VT), first-principles DFT calculations, and, where possible, solid-state analysis via X-ray crystallography. For scientists in drug development, recognizing and analyzing this dynamic behavior is a prerequisite for understanding structure-activity relationships and for designing next-generation therapeutics based on the versatile pyrazolone scaffold.

References

-

Ferreira, V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4609. [Link]

-

Generic Reference. (2025). Keto-enol tautomerism: Significance and symbolism. Semantic Scholar. [Link]

-

Holzer, W., et al. (2000). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Magnetic Resonance in Chemistry, 38(8), 664-669. [Link]

-

Holzer, W., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2969. [Link]

-

Eryilmaz, S., & Bagdatli, E. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Graphics and Modelling, 131, 108814. [Link]

-

Carvalho, T., et al. (2019). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of Molecular Structure, 1184, 497-506. [Link]

-

Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Structural Chemistry, 64(6), 1021-1029. [Link]

-

Tadjer, A., et al. (2016). Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Journal of Saudi Chemical Society, 20(S1), S45-S54. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54. [Link]

-

Evans, N. A., et al. (1965). Tautomerism in the 5-pyrazolone series. Tetrahedron, 21(12), 3351-3361. [Link]

-

Asutkar, P., et al. (2019). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 19(18), 1483-1497. [Link]

-

Stanovnik, B., & Svete, J. (2004). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 1(1), 1. [Link]

-

Generic Reference. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

-

Generic Reference. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]

-

Generic Reference. (2016). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]

-

Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5489. [Link]

-

Infantes, L., et al. (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Crystal Growth & Design, 13(7), 3024-3032. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem Compound Database. [Link]

-

Broda, M. A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2634. [Link]

-

Broda, M. A., & Wyrzykowski, D. (2017). Proton transfer in 1H-pyrazole-4-carboxylic acids. Journal of Molecular Modeling, 23(11), 312. [Link]

-

Alkorta, I., et al. (2004). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Magnetic Resonance in Chemistry, 42(11), 994-998. [Link]

-

Claramunt, R. M., et al. (2008). Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. Journal of Molecular Structure, 875(1-3), 443-451. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives | Journament [journament.com]

The Tautomeric Duality of 3-Oxopyrazole-4-carboxylic Acids: A Technical Guide for Drug Discovery

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, valued for its diverse biological activities. Within this class, 3-oxopyrazole-4-carboxylic acids and their esters represent a particularly intriguing subclass, primarily due to the existence of a delicate equilibrium between their keto and enol tautomeric forms. This tautomerism is not merely a chemical curiosity; it profoundly influences the molecule's physicochemical properties, including its shape, hydrogen bonding capabilities, and lipophilicity. Consequently, understanding and controlling this equilibrium is paramount for the rational design of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structural elucidation, and influential factors governing the keto-enol tautomerism in 3-oxopyrazole-4-carboxylic acids. We will delve into the practical applications of spectroscopic and crystallographic techniques, supported by computational modeling, to dissect this dynamic phenomenon.

Introduction: The Significance of Tautomerism in Pyrazole Scaffolds

Keto-enol tautomerism, the chemical equilibrium between a keto form (containing a C=O bond) and an enol form (a hydroxyl group attached to a C=C double bond), is a fundamental concept in organic chemistry.[1] In the context of drug design, the ability of a molecule to exist in multiple tautomeric forms can have significant implications for its interaction with biological targets. The different electronic and steric profiles of tautomers can lead to varied binding affinities and pharmacological responses.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, found in a wide array of approved drugs with activities ranging from anti-inflammatory to anticancer.[2][3] The introduction of an oxo group at the 3-position and a carboxylic acid or ester at the 4-position of the pyrazole ring gives rise to a fascinating and functionally important tautomeric system. The molecule can exist as the 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid (keto form) or the 3-hydroxy-1H-pyrazole-4-carboxylic acid (enol form). The prevalence of each tautomer can be influenced by a variety of factors, including the nature of substituents, the solvent, and the solid-state packing forces.

This guide will provide a detailed exploration of this tautomeric system, offering practical insights into its synthesis and characterization.

Synthetic Pathways to 3-Oxopyrazole-4-carboxylic Acid Derivatives

The construction of the 3-oxopyrazole-4-carboxylic acid core can be achieved through several synthetic strategies, most commonly involving the cyclization of a hydrazine derivative with a suitably functionalized three-carbon electrophile. A prevalent and versatile method is the condensation of a hydrazine with a derivative of ethoxymethylenemalonate or a related β-ketoester.

General Synthesis Protocol: Condensation of Hydrazine with Diethyl Ethoxymethylenemalonate

A common and efficient route to the pyrazole backbone involves the reaction of hydrazine with diethyl ethoxymethylenemalonate. Subsequent hydrolysis of the resulting ester and, if necessary, oxidation or rearrangement can lead to the desired 3-oxopyrazole-4-carboxylic acid.

Step-by-step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl ethoxymethylenemalonate in a suitable solvent, such as ethanol.

-

Hydrazine Addition: To the stirred solution, add an equimolar amount of hydrazine hydrate dropwise. The reaction is often exothermic, so controlled addition is recommended.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product, typically ethyl 3-amino-1H-pyrazole-4-carboxylate, can be purified by recrystallization from a suitable solvent like ethanol.[2][4]

-

Hydrolysis and Further Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. Subsequent steps to introduce the 3-oxo functionality may be required, depending on the specific synthetic strategy.

The choice of substituted hydrazines allows for the introduction of various functionalities at the N1 position of the pyrazole ring, which can be a key element in modulating the biological activity of the final compound.

Sources

- 1. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established data from analogous structures to offer a robust framework for the characterization of this heterocyclic compound. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and validated through references to authoritative sources.

Introduction: The Structural Landscape

This compound is a heterocyclic compound of significant interest due to the prevalence of the pyrazole moiety in numerous pharmaceutically active agents. Its structure presents a unique combination of functional groups: a carboxylic acid, a ketone, and a pyrazolone ring. This arrangement results in interesting electronic properties and the potential for tautomerism, which can influence its spectroscopic signature. Understanding these characteristics is paramount for its identification, purity assessment, and the study of its interactions in biological systems.

A critical aspect of this molecule is its existence in different tautomeric forms. The equilibrium between the keto and enol forms, as well as proton migration between the nitrogen atoms of the pyrazole ring, must be considered when interpreting spectroscopic data. The predominant tautomer can be influenced by the solvent and the physical state (solid or solution).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Spectroscopy

A robust and reproducible NMR analysis begins with meticulous sample preparation and instrument setup.

Instrumentation:

-

A high-field NMR spectrometer, such as a Bruker Avance-400 (400 MHz for ¹H, 100 MHz for ¹³C) or equivalent, is recommended for achieving adequate signal dispersion.[1]

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (e.g., -OH and -NH).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled experiment is standard.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the exchangeable protons of the carboxylic acid and the pyrazole NH groups, as well as the vinylic proton on the pyrazole ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Comparative Insights |

| ~12.0 - 13.0 | Broad Singlet | -COOH | Carboxylic acid protons are typically deshielded and appear as broad signals due to hydrogen bonding and chemical exchange. This range is consistent with similar carboxylic acids. |

| ~10.0 - 11.0 | Broad Singlet | -NH | The pyrazole N-H protons are also exchangeable and their chemical shift can be influenced by the solvent and concentration. |

| ~8.0 | Singlet | C₅-H | This proton is attached to a double bond within the heterocyclic ring and is expected to be in the aromatic/vinylic region. |

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will be critical for identifying the carbonyl carbons and the carbons of the pyrazole ring.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~170 | C=O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is highly deshielded. |

| ~160 | C=O (Ketone) | The ketone carbonyl at C₃ is also expected to be in a similar downfield region. |

| ~140 | C₅ | This vinylic carbon is deshielded due to its position in the electron-deficient ring. |

| ~100 | C₄ | The carbon bearing the carboxylic acid group is expected to be more shielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Nicollet Nexus 670 FT-IR, is standard.[2]

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Average multiple scans to improve the signal-to-noise ratio.

-

Perform a background scan of the empty ATR crystal prior to sample analysis.

IR Spectral Data (Predicted)

The IR spectrum of this compound is expected to be dominated by strong absorptions from the O-H, N-H, and C=O bonds.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Description and Comparative Insights |

| 3300 - 2500 (broad) | O-H stretch (Carboxylic Acid) | The broadness of this peak is a hallmark of the hydrogen-bonded dimeric structures formed by carboxylic acids.[3] |

| ~3200 | N-H stretch | The stretching vibration of the N-H bond in the pyrazole ring. |

| ~1720 | C=O stretch (Ketone) | The carbonyl group of the pyrazolone ring is expected to have a strong absorption in this region. |

| ~1680 | C=O stretch (Carboxylic Acid) | The carbonyl of the carboxylic acid will also show a strong absorption, often slightly lower in frequency due to conjugation and hydrogen bonding. |

| ~1600 | C=C stretch | The double bond within the pyrazole ring. |

| ~1250 | C-O stretch | The stretching vibration of the C-O single bond of the carboxylic acid.[3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

Instrumentation:

-

An electrospray ionization (ESI) mass spectrometer is suitable for this polar, non-volatile compound.[2]

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid or acetic acid can be added to promote protonation in positive ion mode.

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in both positive and negative ion modes to determine the most effective ionization.

Mass Spectrometry Data (Predicted)

The molecular formula of this compound is C₄H₄N₂O₃, with a monoisotopic mass of 128.02 g/mol .

| m/z Value | Ion | Predicted Fragmentation Pathway |

| 129.03 | [M+H]⁺ | Molecular ion peak in positive ion mode. |

| 127.01 | [M-H]⁻ | Molecular ion peak in negative ion mode. |

| 84.02 | [M+H - COOH]⁺ | Loss of the carboxylic acid group. |

| 111.02 | [M+H - H₂O]⁺ | Loss of a water molecule. |

Visualizing Spectroscopic Analysis and Fragmentation

The overall workflow for the spectroscopic analysis can be visualized as follows:

Caption: Workflow for the spectroscopic characterization.

A predicted fragmentation pathway in positive-ion mass spectrometry:

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging established principles and data from analogous structures, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and mass spectral data. The provided experimental protocols offer a standardized approach for obtaining high-quality data. This guide serves as a valuable resource for the identification and structural elucidation of this and related pyrazole derivatives, underscoring the power of a multi-technique spectroscopic approach in chemical analysis.

References

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Huc, I. Supporting Information. Available at: [Link]

-

PubChem. Pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. CID 66846971. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]

-

ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]

-

PubChem. 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-4,5-dihydro-5-oxo-, 3-ethyl ester. National Center for Biotechnology Information. Available at: [Link]

-

Spectroscopy. Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

-

National Institutes of Health. 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile. Available at: [Link]

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. National Institute of Standards and Technology. Available at: [Link]

-

SpectraBase. 1H-pyrazole-4-carboxylic acid, 3-methyl-5-(2-oxopropyl)-1-phenyl-. Available at: [Link]

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. National Institute of Standards and Technology. Available at: [Link]

-

PubMed. Synthesis, molecular docking analysis, drug-likeness evaluation, and inhibition potency of new pyrazole-3,4-dicarboxamides incorporating sulfonamide moiety as carbonic anhydrase inhibitors. National Center for Biotechnology Information. Available at: [Link]

-

National Institutes of Health. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available at: [Link]

-

ResearchGate. IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). Available at: [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

-

PubChem. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubMed. Synthesis of 4,4'-(4-Formyl-1 H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. National Center for Biotechnology Information. Available at: [Link]

-

De Gruyter. The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Available at: [Link]

-

NIST WebBook. 1H-Pyrazole. National Institute of Standards and Technology. Available at: [Link]

-

ResearchGate. Synthesis of 1, 4- Dihydropyrano [2, 3-c] pyrazole Derivatives with no Catalyst Under Ultrasound Irradiation. Available at: [Link]

Sources

A Deep Dive into the Spectroscopic World of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid: An FT-IR and Mass Spectrometry Guide

Foreword: Unveiling Molecular Architecture

In the landscape of modern drug discovery and materials science, the precise characterization of novel heterocyclic compounds is paramount. 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid stands as a significant scaffold, its derivatives showing promise in various therapeutic areas.[1][2][3] Understanding the intricate details of its molecular structure and behavior is the foundation upon which its potential applications are built. This technical guide provides an in-depth exploration of two cornerstone analytical techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), as applied to this pyrazole derivative. We will move beyond rote procedural descriptions to delve into the causality behind experimental choices and the logic of spectral interpretation, equipping researchers with the field-proven insights necessary for robust and reliable characterization.

The Subject of Our Investigation: this compound

Before venturing into spectroscopic analysis, a firm grasp of the molecule's structure and potential dynamic behavior is essential.

Molecular Structure and Inherent Tautomerism

This compound possesses a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted with a carboxylic acid and a ketone functional group.[4] A critical aspect of this molecule is its capacity for keto-enol tautomerism, an equilibrium between two constitutional isomers.[5][6] This phenomenon is crucial as the dominant tautomeric form will dictate the observed spectroscopic features.

The equilibrium for this compound can be visualized as follows:

Caption: Keto-enol tautomerism of this compound.

The stability of each tautomer is influenced by factors such as the solvent and the solid-state packing.[7] The enol form can be stabilized by the formation of an aromatic pyrazole ring and intramolecular hydrogen bonding.[5][8] Spectroscopic analysis will be instrumental in determining the predominant form under specific experimental conditions.

Elucidating Functional Groups: FT-IR Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive technique that provides information about the vibrational modes of functional groups within a molecule. The resulting spectrum is a unique molecular fingerprint.

The "Why" of Experimental Design

The choice of sampling technique is critical for obtaining a high-quality FT-IR spectrum. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is often preferred over traditional KBr pellets. ATR requires minimal sample preparation, reduces scattering effects, and provides excellent sample-to-sample reproducibility.

Caption: General workflow for ESI-MS and MS/MS analysis.

Predicted Mass Spectrum and Fragmentation Pathways

The nominal molecular weight of this compound (C₄H₄N₂O₃) is 128 g/mol . In positive ion mode ESI-MS, we would expect to see the protonated molecular ion [M+H]⁺ at m/z 129. In negative ion mode, the deprotonated molecular ion [M-H]⁻ at m/z 127 would be prominent.

Tandem mass spectrometry (MS/MS) of the molecular ion will induce fragmentation, providing valuable structural information. Key predicted fragmentation pathways include:

-

Loss of H₂O (18 Da): From the carboxylic acid group.

-

Loss of CO (28 Da): A common fragmentation for carbonyl-containing compounds.

-

Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid is a highly probable fragmentation pathway. [9]* Loss of HCOOH (46 Da): Loss of the entire carboxylic acid group.

Proposed Fragmentation Pathway (Negative Ion Mode)

Caption: A plausible fragmentation pathway for [M-H]⁻ of the target molecule.

Trustworthiness through Self-Validation: The observed fragmentation pattern must be consistent with the proposed structure. For example, the presence of a fragment corresponding to the loss of 44 Da strongly supports the presence of a carboxylic acid group. High-resolution mass spectrometry can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound.

Conclusion: A Synergistic Approach to Molecular Characterization

The comprehensive analysis of this compound through FT-IR and mass spectrometry provides a wealth of structural information. FT-IR confirms the presence of key functional groups and offers insights into intermolecular interactions, while mass spectrometry definitively determines the molecular weight and reveals structural motifs through fragmentation analysis. Together, these techniques offer a synergistic and robust approach to molecular characterization, providing the foundational knowledge required for the advancement of research and development in fields that utilize this important chemical entity.

References

-

ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF. Available from: [Link]

-

ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Available from: [Link]

-

PubMed Central. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Available from: [Link]

-

Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available from: [Link]

-

PubMed. Synthesis and Evaluation of N-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-1H-indole-carboxamides as Cholecystokinin Antagonists. Available from: [Link]

-

ResearchGate. The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.... Available from: [Link]

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Available from: [Link]

-

PubChem. 1H-Pyrazole-5-carboxylic acid. Available from: [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

-

YouTube. Keto-Enol Tautomerism. Available from: [Link]

-

Taylor & Francis Online. Keto enol tautomerism – Knowledge and References. Available from: [Link]

-

ResearchGate. The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Available from: [Link]

-

DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]

-

Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

-

PubChem. Pyrazole-4-carboxylic acid. Available from: [Link]

-

Chemistry Steps. Keto-Enol Tautomerization. Available from: [Link]

-

YouTube. keto-enol tautomerization. Available from: [Link]

-

PubChem. 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-4,5-dihydro-5-oxo-, 3-ethyl ester. Available from: [Link]

-

PubChem. CID 66846971. Available from: [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acids. Available from: [Link]

-

ChemBK. 1H-Pyrazole-4-carboxylic acid, 5-amino-2,3-dihydro-3-oxo-. Available from: [Link]

-

Wiley Online Library. The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Available from: [Link]

-

ResearchGate. Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds | Request PDF. Available from: [Link]

-